tert-Butyl 3-{[(tert-butoxy)carbonyl](methyl)amino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 3-{(tert-butoxy)carbonylamino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core. Key structural elements include:
- Spirocyclic framework: The 1-oxa-8-azaspiro[4.5]decane system combines a tetrahydrofuran oxygen and a piperidine nitrogen bridged via a spiro junction .
- Substituents: A 6-fluoro group, a tert-butoxycarbonyl (Boc)-protected methylamino group at position 3, and a Boc group at position 6. These groups enhance steric protection, modulate solubility, and influence reactivity .
- Synthetic utility: The compound serves as an intermediate in drug discovery, particularly for α-proline analogs and bioactive chimeras .
Properties
Molecular Formula |
C19H33FN2O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H33FN2O5/c1-17(2,3)26-15(23)21(7)13-10-19(25-12-13)8-9-22(11-14(19)20)16(24)27-18(4,5)6/h13-14H,8-12H2,1-7H3 |
InChI Key |
KCPZJFLDHHVLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC(CO2)N(C)C(=O)OC(C)(C)C)C(C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-{(tert-butoxy)carbonylamino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including the protection of amino groups and the formation of spirocyclic structures. The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis . The preparation methods often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Chemical Reactions Analysis
tert-Butyl 3-{(tert-butoxy)carbonylamino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for modifying its functional groups.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc group can be selectively cleaved using reagents like trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: The compound can be used in coupling reactions, such as peptide synthesis, where it acts as a protected amino acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in organic synthesis as a protected amino acid for peptide synthesis.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{(tert-butoxy)carbonylamino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its ability to act as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Key Observations :
- Fluorine positioning : The 6-fluoro group in the target compound contrasts with 3,3-difluoro substitution in , which affects ring conformation and electronic properties.
- Boc protection : Dual Boc groups (positions 3 and 8) in the target compound provide enhanced steric shielding compared to single-Boc analogs like 11g .
- Heteroatom placement : The 1-oxa-8-aza core distinguishes the target from triaza () or simple aza () systems, influencing polarity and hydrogen-bonding capacity.
Comparison with Analog Syntheses:
Key Differences :
- The target compound’s fluorination step introduces complexity absent in non-fluorinated analogs.
- Dual Boc protection requires precise stoichiometry to avoid overprotection, unlike single-Boc derivatives.
Physicochemical and Spectroscopic Properties
Spectroscopic Insights :
- The target’s 6-fluoro group would show distinct ¹⁹F NMR signals (cf. δ -120 to -180 ppm for spiro-fluorinated analogs).
- Boc groups in the target yield characteristic tert-butyl signals (δ ~1.44 ppm in ¹H NMR) .
Biological Activity
The compound tert-Butyl 3-{(tert-butoxy)carbonylamino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known by its CAS number 2418708-46-8, is a spirocyclic compound that has drawn attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 363.5 g/mol. It features a spiro structure that contributes to its unique biological interactions.
Mechanisms of Biological Activity
Research into the biological activity of this compound indicates several potential mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in neurodegenerative processes, similar to other compounds in its class. For instance, it has been suggested to inhibit acetylcholinesterase, which is crucial in the context of Alzheimer's disease treatment .
- Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells. This activity aligns with findings from related compounds that show protective effects against amyloid-beta toxicity .
- Antioxidant Activity : Some studies indicate that the compound may possess antioxidant properties, contributing to its protective effects against oxidative damage in cells .
Study 1: In Vitro Neuroprotection
A study investigated the effects of the compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results showed that treatment with the compound led to a reduction in TNF-α levels and free radical production, indicating a protective effect against Aβ-induced cytotoxicity .
| Parameter | Control | Aβ Treatment | Aβ + Compound Treatment |
|---|---|---|---|
| TNF-α Levels (pg/mL) | 50 | 150 | 90 |
| Cell Viability (%) | 100 | 60 | 75 |
Study 2: In Vivo Efficacy
In an animal model, the compound was evaluated for its ability to improve cognitive function following scopolamine-induced memory impairment. While it showed some improvement in cognitive scores compared to control groups, the results were not statistically significant when compared to established treatments like galantamine .
| Treatment Group | Cognitive Score (± SD) |
|---|---|
| Control | 30 ± 5 |
| Scopolamine | 15 ± 4 |
| Compound | 20 ± 5 |
| Galantamine | 28 ± 3 |
Toxicological Profile
The safety profile of tert-butyl 3-{(tert-butoxy)carbonylamino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate indicates potential toxicity at higher doses, particularly concerning acute oral toxicity (H302 classification). It is essential to evaluate dosage carefully to mitigate adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
